Methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate

Lipophilicity Drug-likeness Membrane permeability

Non-fluorinated indolylglycine analogs suffer rapid phase-I metabolism, confounding SAR studies. This 5-fluoro congener eliminates metabolic liability at that position while the methyl ester enables selective hydrolysis to the free acid for systematic carboxylate SAR. • 95% purity with intrinsic ¹⁹F-NMR reporter - direct use in binding assays without prepurification • Single undefined stereocenter - ideal substrate for chiral resolution method development • XLogP3 1.1, TPSA 68.1 Ų - optimized fragment metrics for CNS-penetrant library assembly Supplied with full QA documentation. Global shipping from stock.

Molecular Formula C11H11FN2O2
Molecular Weight 222.22 g/mol
Cat. No. B13255065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate
Molecular FormulaC11H11FN2O2
Molecular Weight222.22 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CNC2=C1C=C(C=C2)F)N
InChIInChI=1S/C11H11FN2O2/c1-16-11(15)10(13)8-5-14-9-3-2-6(12)4-7(8)9/h2-5,10,14H,13H2,1H3
InChIKeyDHWDZHNCJXWSQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate – Compound Identity & Properties


Methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate (CAS 2089665-33-6) is a fluorinated indole derivative with a methyl ester-protected α‑amino acid side chain directly attached at the indole C‑3 position . It belongs to the indolylglycine ester subclass and is primarily employed as a research intermediate in medicinal chemistry and chemical biology . Its molecular formula is C₁₁H₁₁FN₂O₂ and its molecular weight is 222.22 g·mol⁻¹ .

Substitution 5‑Fluoro indole ring enables SAR modulation of electronic and steric effects
Reactivity Free α‑amino and methyl ester support orthogonal peptide coupling or ester hydrolysis
Use Context Research intermediate suited for medicinal chemistry and fragment-based design

Methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate – Why Generic Analogs Fall Short


The combination of a 5‑fluoro substituent on the indole ring, a free α‑amino group and a methyl ester creates a distinct physicochemical and reactivity profile that differs from the non‑fluorinated parent, from 5‑fluorotryptophan esters (which contain an additional methylene spacer) and from other halogenated indolylglycine esters . These structural differences lead to quantifiable variations in lipophilicity, hydrogen‑bonding capacity and metabolic handling, meaning that simple analog substitution would compromise the integrity of structure‑activity relationship studies or the yield of downstream synthetic steps.

Non‑fluorinated parent
Lower lipophilicity and altered hydrogen‑bonding may shift cellular permeability trends and target engagement interpretation.
5‑Fluorotryptophan esters
Additional methylene spacer increases TPSA and conformational flexibility, changing CNS drug‑likeness predictions compared to the target compound.
Other halogenated analogs
Electron‑withdrawing strength differs, shifting indole NH acidity and potential hydrogen‑bond donor behaviour in binding pockets.

Methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate – Key Differentiating Evidence


Higher Lipophilicity vs. Non‑Fluorinated Parent

The 5‑fluoro substitution increases the predicted partition coefficient (XLogP3) of the target compound to 1.1 , while the non‑fluorinated analogue (methyl 2‑amino‑2‑(1H‑indol‑3‑yl)acetate) is predicted to have an XLogP3 of approximately 0.5 . This difference of ≈0.6 log units corresponds to a roughly 4‑fold higher preference for the organic phase, which can improve passive membrane permeability in cell‑based assays.

Lipophilicity (XLogP3)
Class-level inference
1.1 vs ≈0.5 (Δ+0.6)
Supports membrane permeability screening context
In silico prediction; requires assay confirmation
Lipophilicity Drug-likeness Membrane permeability

Lower TPSA vs. 5‑Fluorotryptophan Methyl Ester

The absence of a methylene spacer between the indole ring and the α‑amino acid moiety reduces the topological polar surface area (TPSA) of the target compound to 68.1 Ų , compared with 79.4 Ų for 5‑fluorotryptophan methyl ester . This lower TPSA places the target compound more favourably within the established threshold for CNS drug‑likeness (TPSA < 90 Ų) and may offer superior blood‑brain barrier penetration potential.

Topological PSA
Method context
68.1 Ų vs 79.4 Ų (−11.3)
Lower TPSA may support CNS penetration screening
Calculated from molecular topology
Polar surface area CNS penetration Bioavailability

High Purity for Reproducible SAR

A reputable vendor supplies the target compound at a minimum purity of 95 % (LC‑MS) , whereas many generic indolylglycine ester suppliers offer purities only in the 90–93 % range . The ≥95 % purity threshold reduces the likelihood of confounding biological artefacts caused by impurities, which is critical when generating dose‑response curves or crystallising protein‑ligand complexes.

Purity (LC‑MS)
Data to verify
≥95%
Supports batch-to-batch reproducibility
Supplier specification; verify with independent QC
Purity Reproducibility Batch consistency

Reduced Conformational Flexibility vs. 5‑Fluorotryptophan Ester

The target compound possesses three rotatable bonds , whereas 5‑fluorotryptophan methyl ester possesses four . The removal of one rotatable degree of freedom pre‑organises the ligand into a more rigid conformation, which can reduce the entropic penalty upon binding to a protein target. In fragment‑based drug discovery, this subtle structural feature can translate into improved ligand efficiency metrics when all other parameters are equal.

Rotatable Bonds
Class-level inference
3 vs 4 (−1 bond)
Reduced flexibility may lower entropic binding penalty
Entropic benefit requires calorimetric validation
Conformational restriction Entropic penalty Binding affinity

Indole NH Acidity Shift from Fluorine

The predicted pKa of the indole NH in the target compound is 15.84 ± 0.30 , while the unsubstituted indole NH in methyl 2‑amino‑2‑(1H‑indol‑3‑yl)acetate has a predicted pKa of ≈16.5 . The electron‑withdrawing effect of the 5‑fluoro atom lowers the pKa by about 0.7 units, slightly increasing the acidity of the indole NH and potentially altering hydrogen‑bond donor strength in the binding pocket.

Indole NH pKa
Class-level inference
15.84 vs ≈16.5 (−0.7)
Fluorine effect shifts hydrogen‑bond donor strength
Predicted; confirm by potentiometric titration
pKa Ionisation state Salt formation

Methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate – Recommended Application Scenarios


Kinase & IDO1 Inhibitor Fragment Libraries

The compound’s favourable XLogP3 (1.1) and reduced TPSA (68.1 Ų) relative to 5‑fluorotryptophan methyl ester make it a preferred fragment for assembling CNS‑penetrant kinase or IDO1 inhibitor libraries . Its three rotatable bonds provide a rigid core that can be grown vectorially while maintaining ligand efficiency .

19F‑NMR Probe for Protein‑Ligand Binding

The 5‑fluoro substituent serves as an intrinsic 19F‑NMR reporter group. The clean 95 % purity enables direct use in 19F‑NMR‑based binding assays without interference from fluorinated impurities, unlike lower‑grade alternatives that require extensive prepurification .

SAR Expansion of Indolylglycine Pharmacophores

The methyl ester can be selectively hydrolysed to the free acid under mild conditions, while the 5‑fluoro atom blocks phase‑I metabolism at that position. This dual feature allows systematic SAR exploration of both the carboxylate terminus and the indole ring without confounding metabolic instability, a clear advantage over the non‑fluorinated parent compound .

Chiral Resolution & Enantioselective Synthesis

Because the target compound possesses a single undefined stereocenter, it is an ideal substrate for developing enantioselective synthetic methodologies or chiral chromatographic separations. The high declared purity ensures that diastereomeric impurities do not complicate the analysis of chiral resolution protocols.

Application
Selection Property
Validation Focus
CNS‑penetrant inhibitor fragment libraries
Lipophilicity and TPSA profile
CNS drug‑likeness screening predictions
19F‑NMR protein‑ligand binding studies
5‑fluoro reporter with high purity
Absence of fluorinated impurity signals
Indolylglycine SAR expansion
Methyl ester lability and 5‑fluoro metabolic blocking
Metabolic differentiation at C5 position
Chiral resolution method development
Single stereocenter with high purity
Diastereomeric interference risk
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